REACTION_CXSMILES
|
C([O:4][C:5](=[O:17])[CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH:14]([CH3:16])[CH3:15])[CH:8]=1)(C)C.[OH-].[Na+]>C(O)C.O>[CH:14]([O:13][C:9]1[CH:8]=[C:7]([CH2:6][C:5]([OH:17])=[O:4])[CH:12]=[CH:11][CH:10]=1)([CH3:16])[CH3:15] |f:1.2,3.4|
|
Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(CC1=CC(=CC=C1)OC(C)C)=O
|
Name
|
|
Quantity
|
2.08 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
ethanol water
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat to reflux
|
Type
|
CUSTOM
|
Details
|
remove the ethanol
|
Type
|
CUSTOM
|
Details
|
by evaporation in vacuo
|
Type
|
EXTRACTION
|
Details
|
Extract the aqueous solution 3 times with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
Extract the combined organic layers with water and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Dry the organic layer over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC=1C=C(C=CC1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |